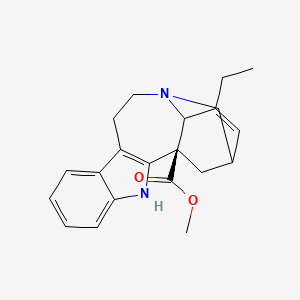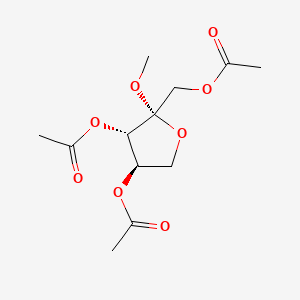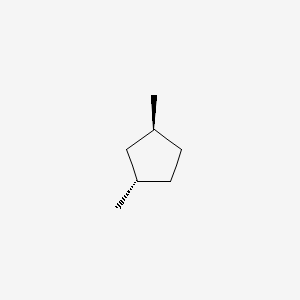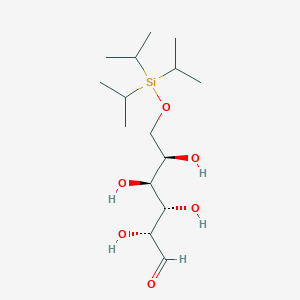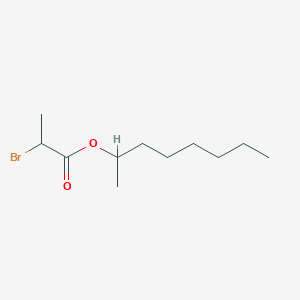
2-Bromopropionic acid, 2-octyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromopropionic acid, 2-octyl ester, also known as octyl 2-bromopropanoate, is an organic compound with the molecular formula C11H21BrO2 and a molecular weight of 265.187 g/mol . This compound is a brominated ester, which means it contains both a bromine atom and an ester functional group. It is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Bromopropionic acid, 2-octyl ester can be synthesized through the esterification of 2-bromopropionic acid with octanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromopropionic acid, 2-octyl ester undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form different products.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-bromopropionic acid and octanol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous solution.
Major Products Formed
Nucleophilic substitution: Depending on the nucleophile used, products can include 2-hydroxypropionic acid esters.
Hydrolysis: The major products are 2-bromopropionic acid and octanol.
Wissenschaftliche Forschungsanwendungen
2-Bromopropionic acid, 2-octyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-bromopropionic acid, 2-octyl ester involves its ability to undergo nucleophilic substitution reactions. The bromine atom in the molecule is a good leaving group, making it susceptible to attack by nucleophiles. This property allows the compound to participate in various chemical transformations, leading to the formation of different products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromopropionic acid: A simpler compound with similar reactivity but without the octyl ester group.
2-Bromopropionic acid, tridecyl ester: A similar ester with a longer alkyl chain, which may have different physical properties and reactivity.
Uniqueness
2-Bromopropionic acid, 2-octyl ester is unique due to its specific combination of a brominated propionic acid and an octyl ester group. This combination imparts distinct chemical properties, making it useful in various applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
130232-43-8 |
|---|---|
Molekularformel |
C11H21BrO2 |
Molekulargewicht |
265.19 g/mol |
IUPAC-Name |
octan-2-yl 2-bromopropanoate |
InChI |
InChI=1S/C11H21BrO2/c1-4-5-6-7-8-9(2)14-11(13)10(3)12/h9-10H,4-8H2,1-3H3 |
InChI-Schlüssel |
JRLNZNCOQCBRDL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)OC(=O)C(C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


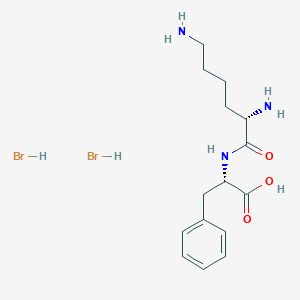
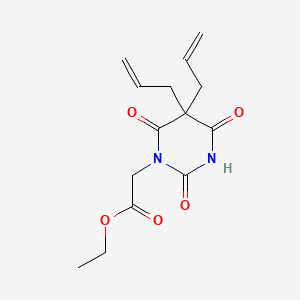
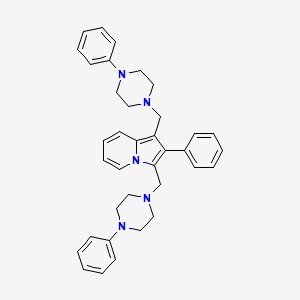
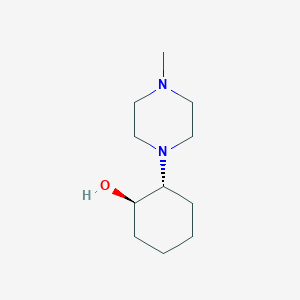
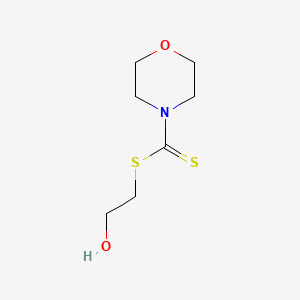
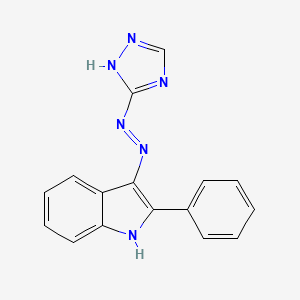
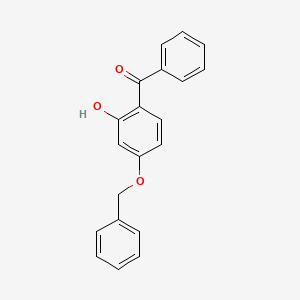
![4b,5,9b,10-Tetrahydroindeno[2,1-a]indene](/img/structure/B13813546.png)
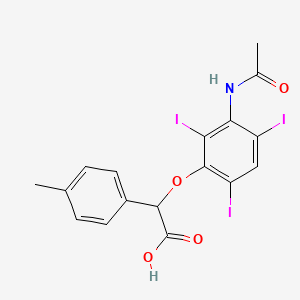
![2-(1-{[1-(2-Methoxyethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B13813549.png)
